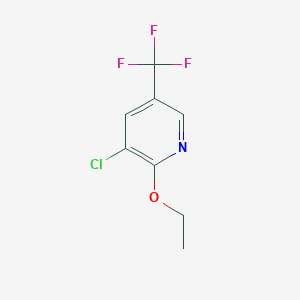
3-Chloro-2-éthoxy-5-(trifluorométhyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1379366-69-4 . It has a molecular weight of 225.6 and its molecular formula is C8H7ClF3NO . It is a liquid in physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) like 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is 1S/C8H7ClF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a liquid . It has a molecular weight of 225.6 and its molecular formula is C8H7ClF3NO .Applications De Recherche Scientifique
Synthèse des produits agrochimiques
3-Chloro-2-éthoxy-5-(trifluorométhyl)pyridine: est un intermédiaire clé dans la synthèse de divers produits agrochimiques. Ses dérivés de trifluorométhylpyridine (TFMP) sont largement utilisés dans la protection des cultures, offrant une lutte efficace contre les ravageurs. La combinaison unique des propriétés physicochimiques du fluor et des caractéristiques du cycle pyridine contribue à l'activité biologique de ces composés .
Industrie pharmaceutique
Dans le secteur pharmaceutique, les dérivés de TFMP, y compris la This compound, sont incorporés dans les principes actifs. Ces composés ont été trouvés dans plusieurs produits pharmaceutiques approuvés sur le marché et sont en cours d'essais cliniques pour de nouveaux médicaments potentiels. Leur rôle est crucial en raison de l'impact des atomes de fluor sur l'activité biologique .
Médecine vétérinaire
Comme les médicaments humains, les dérivés de TFMP sont également utilisés en médecine vétérinaire. Ils servent de principes actifs dans les traitements pour animaux, améliorant l'efficacité des médicaments vétérinaires. La présence du groupement TFMP a conduit à l'approbation de produits vétérinaires et continue d'être un domaine de recherche active .
Développement de produits chimiques organiques fluorés
Le développement de composés organiques contenant du fluor, tels que la This compound, est un domaine de recherche en plein essor. Ces composés sont essentiels pour faire progresser les domaines des produits agrochimiques, pharmaceutiques et des matériaux fonctionnels en raison de leurs effets importants sur les activités biologiques et les propriétés physiques .
Intermédiaire chimique pour les produits de protection des cultures
Ce composé est très demandé comme intermédiaire chimique pour la synthèse de plusieurs produits de protection des cultures. Les méthodes de synthèse de ses dérivés, tels que la 2,3-dichloro-5-(trifluorométhyl)pyridine, sont bien documentées et essentielles pour la production de divers pesticides .
Matériaux fonctionnels
Les propriétés uniques des dérivés de TFMP sont exploitées dans la création de matériaux fonctionnels. Ces matériaux trouvent des applications dans diverses industries, y compris l'électronique et les revêtements, où les propriétés des composés fluorés offrent des avantages distincts .
Mécanisme D'action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .
Mode of Action
It is likely that the compound interacts with its targets through its trifluoromethylpyridine moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries .
Result of Action
It is known that the compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients, suggesting it may have a broad range of effects depending on the final product .
Action Environment
It is known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines can significantly impact their chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and processes.
Cellular Effects
The effects of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses and functions. Additionally, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can affect the expression of specific genes, thereby influencing the production of proteins and other biomolecules essential for cellular activities.
Molecular Mechanism
At the molecular level, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in the conformation and activity of the target molecules, thereby affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo degradation over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can result in cumulative effects on cellular function, potentially leading to alterations in cellular processes and pathways.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions . At high doses, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can exhibit toxic or adverse effects, potentially leading to cellular damage and dysfunction.
Metabolic Pathways
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the production of intermediate metabolites, which can further participate in biochemical reactions and processes. Additionally, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall activity, potentially leading to changes in cellular processes and functions.
Propriétés
IUPAC Name |
3-chloro-2-ethoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAARDOAOJIKJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)
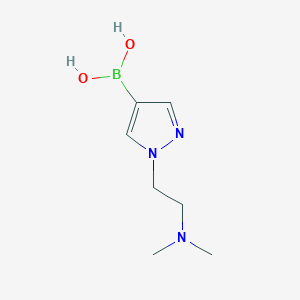
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)
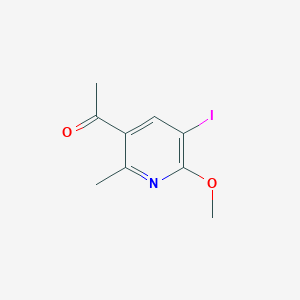

![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

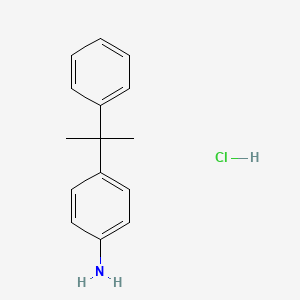
![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)

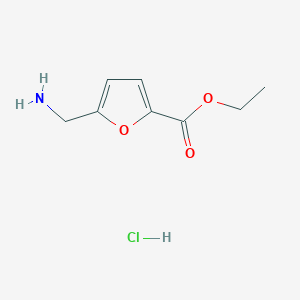
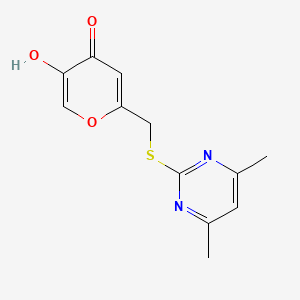

![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)
